N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is an intriguing compound with a complex molecular structure, featuring a unique combination of functional groups. This compound belongs to the class of triazole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The azide-alkyne cycloaddition, often referred to as the "click chemistry" reaction, is employed. The 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne forms the 1,2,3-triazole ring.
Attachment of Benzyl and Phenyl Groups: Using appropriate benzyl and phenyl halides, the substitution reactions introduce these groups at the desired positions of the triazole ring.
Final Functionalization: Incorporating the carboxamide and methylthio groups is achieved through targeted substitution and amidation reactions.
Industrial Production Methods
The industrial-scale synthesis mirrors the laboratory methods but emphasizes efficiency, cost-effectiveness, and environmental considerations. It involves:
Continuous Flow Reactors: Ensures consistent reaction conditions, improved yields, and scalability.
Catalyst Optimization: Utilizes optimized catalysts to lower reaction times and energy requirements.
Green Chemistry Principles: Reduces the use of hazardous solvents and maximizes atom economy.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions:
Oxidation: Oxidative cleavage of the methylthio group can form sulfone or sulfoxide derivatives.
Reduction: The triazole ring can participate in selective hydrogenation reactions.
Substitution: Halogenated derivatives can be synthesized through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Utilizes alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfone and sulfoxide derivatives.
Reduction: Reduced triazole and modified benzyl-phenyl structures.
Substitution: Halo-substituted or alkylated derivatives.
Scientific Research Applications
N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide exhibits versatile applications across various scientific fields:
Chemistry: Serves as an intermediate in synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the bioactivity of the triazole ring.
Medicine: Explored in drug discovery programs, particularly for developing anti-inflammatory and antifungal agents.
Industry: Utilized in materials science for creating novel polymers and as a precursor in agrochemical formulations.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects
N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide interacts with various molecular targets, primarily through:
Enzyme Inhibition: Binds to the active site of enzymes, disrupting their function.
Receptor Modulation: Acts on specific cellular receptors, altering signal transduction pathways.
Molecular Targets and Pathways Involved
Protein Kinases: Inhibits key kinases involved in cell proliferation and survival.
Caspases: Modulates apoptotic pathways by influencing caspase activity.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide stands out for its unique combination of functional groups and diverse biological activities. When compared to other triazole derivatives:
Enhanced Bioactivity: Exhibits higher potency in antimicrobial and anticancer assays.
Versatile Reactivity: Offers broader chemical reactivity, making it a valuable synthetic intermediate.
List of Similar Compounds
1-Phenyl-1H-1,2,3-triazole-4-carboxamide
N-Benzyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide
N-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
This comprehensive analysis sheds light on the multifaceted nature of this compound, highlighting its synthetic routes, reactivity, applications, and mechanisms of action, as well as its uniqueness in the realm of triazole derivatives.
Properties
CAS No. |
1788830-38-5 |
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Molecular Formula |
C17H16N4OS |
Molecular Weight |
324.4 |
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16N4OS/c1-23-14-9-7-12(8-10-14)11-18-17(22)16-15(19-21-20-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21) |
InChI Key |
YIQOOUFZSLFXJA-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=NNN=C2C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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